![molecular formula C17H12Cl2N2O3 B14341544 (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride CAS No. 94051-09-9](/img/structure/B14341544.png)
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline moiety, which is a bicyclic aromatic heterocycle, and a phenoxy group attached to a propanoyl chloride. The presence of the chlorine atom in the quinoxaline ring adds to its chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chlorine atom at the desired position. The resulting 6-chloro-2-quinoxaline is then reacted with 4-hydroxyphenoxypropanoic acid under appropriate conditions to form the intermediate compound. Finally, the intermediate is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group to the propanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
相似化合物的比较
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents, such as 6-fluoro-2-quinoxaline or 6-methyl-2-quinoxaline.
Uniqueness: The presence of the chlorine atom in the quinoxaline ring and the phenoxypropanoyl chloride moiety makes (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
属性
CAS 编号 |
94051-09-9 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoyl chloride |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(17(19)22)23-12-3-5-13(6-4-12)24-16-9-20-15-8-11(18)2-7-14(15)21-16/h2-10H,1H3/t10-/m1/s1 |
InChI 键 |
FEGDROCMAFPFSD-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
规范 SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


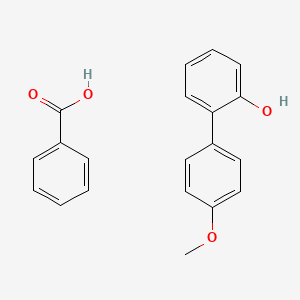
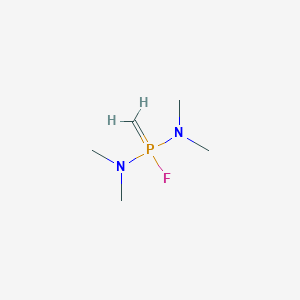
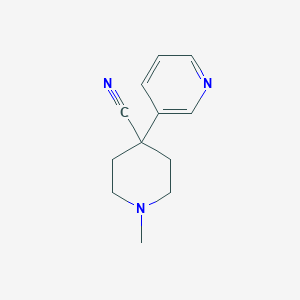

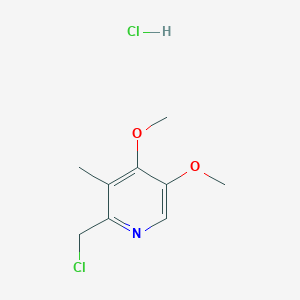

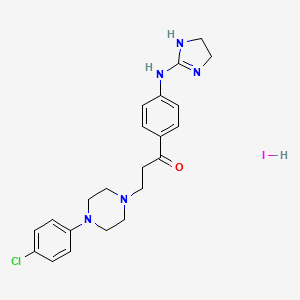
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)

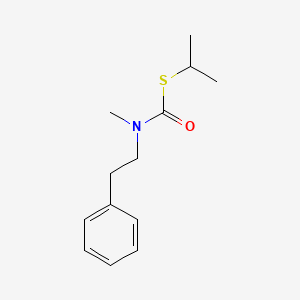

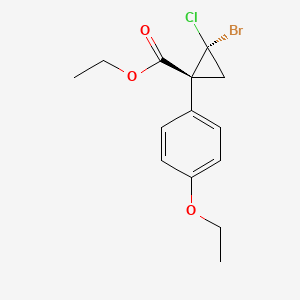
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
